Cas no 2680709-37-7 (benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate)

Benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate is a versatile intermediate in organic synthesis, offering a unique combination of functionalities. It features a benzyl group and a 4-iodo-1H-pyrazol-1-yl group, enabling facile access to various heterocyclic compounds. Its azetidine core enhances stability and facilitates further transformations, making it a valuable tool in drug discovery and materials science research.
benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate structure
2680709-37-7 structure
商品名:benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate
CAS番号:2680709-37-7
MF:C15H16IN3O2
メガワット:397.210915565491
CID:5622492
PubChem ID:165933018

benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
    • 2680709-37-7
    • EN300-28303054
    • benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate
    • インチ: 1S/C15H16IN3O2/c16-14-6-17-19(10-14)9-13-7-18(8-13)15(20)21-11-12-4-2-1-3-5-12/h1-6,10,13H,7-9,11H2
    • InChIKey: JZJVVOFHZGGPIO-UHFFFAOYSA-N
    • ほほえんだ: IC1C=NN(C=1)CC1CN(C(=O)OCC2C=CC=CC=2)C1

計算された属性

  • せいみつぶんしりょう: 397.02872g/mol
  • どういたいしつりょう: 397.02872g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 47.4Ų

benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28303054-0.25g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7 95.0%
0.25g
$1432.0 2025-03-19
Enamine
EN300-28303054-0.1g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7 95.0%
0.1g
$1371.0 2025-03-19
Enamine
EN300-28303054-1.0g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7 95.0%
1.0g
$1557.0 2025-03-19
Enamine
EN300-28303054-10g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7
10g
$6697.0 2023-09-07
Enamine
EN300-28303054-2.5g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7 95.0%
2.5g
$3051.0 2025-03-19
Enamine
EN300-28303054-0.05g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7 95.0%
0.05g
$1308.0 2025-03-19
Enamine
EN300-28303054-5.0g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7 95.0%
5.0g
$4517.0 2025-03-19
Enamine
EN300-28303054-1g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7
1g
$1557.0 2023-09-07
Enamine
EN300-28303054-5g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7
5g
$4517.0 2023-09-07
Enamine
EN300-28303054-10.0g
benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
2680709-37-7 95.0%
10.0g
$6697.0 2025-03-19

benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate 関連文献

benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylateに関する追加情報

Introduction to Benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate (CAS No. 2680709-37-7)

Benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate, identified by its CAS number 2680709-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structure of Benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of an azetidine ring, a benzyl group, and an iodo-substituted pyrazole moiety suggests potential interactions with biological targets such as enzymes and receptors. These features make the compound a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The pyrazole scaffold, in particular, has been extensively studied due to its ability to engage with multiple targets and its role in the design of bioactive compounds. The iodo substituent on the pyrazole ring further enhances the compound's potential by providing a handle for further chemical modifications, such as cross-coupling reactions, which are commonly employed in medicinal chemistry.

One of the most compelling aspects of Benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can target the underlying mechanisms of these diseases. The azetidine ring in this compound may serve as a binding moiety that interacts with the active site of kinases, while the iodo group provides a site for further functionalization to enhance binding affinity and selectivity.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles are cyclic organic compounds that contain at least one atom of nitrogen, oxygen, or sulfur within their ring structure. They are known for their diverse biological activities and are widely represented in natural products and pharmacologically active compounds. The pyrazole ring in Benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate is a classic example of a heterocycle that has been extensively utilized in medicinal chemistry.

The benzyl group attached to the azetidine ring may contribute to the solubility and bioavailability of the compound, which are critical factors in drug development. Additionally, the benzyl group can be easily modified through various chemical reactions, allowing researchers to fine-tune the properties of the molecule. For instance, it can be replaced with other substituents that may improve binding interactions or metabolic stability.

The iodo-substituted pyrazole moiety is particularly interesting from a synthetic perspective. Iodine is a halogen that can participate in various coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely used in organic synthesis. These reactions allow for the introduction of diverse functional groups at specific positions on the molecule, enabling the creation of libraries of compounds for high-throughput screening.

In conclusion, Benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for the development of novel therapeutic agents. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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